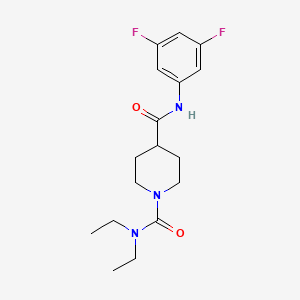![molecular formula C19H18N2O5 B5348120 5-(hydroxymethyl)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-furamide](/img/structure/B5348120.png)
5-(hydroxymethyl)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(hydroxymethyl)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-furamide, also known as PXS-4728A, is a novel and potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is a key regulator of glucose homeostasis, and its inhibition has been shown to improve glycemic control in patients with type 2 diabetes mellitus (T2DM).
作用機序
DPP-4 is a peptidase enzyme that cleaves and inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 results in increased levels of these hormones, which in turn stimulate insulin secretion, inhibit glucagon secretion, and promote satiety. 5-(hydroxymethyl)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-furamide is a competitive inhibitor of DPP-4, and has been shown to increase GLP-1 and GIP levels in both animal models and humans.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of DPP-4. By increasing GLP-1 and GIP levels, this compound promotes insulin secretion, inhibits glucagon secretion, and reduces food intake. In animal models of T2DM, this compound has been shown to improve glucose tolerance, increase beta-cell mass and function, and reduce hepatic glucose production. In clinical trials, this compound has been shown to reduce HbA1c levels, improve beta-cell function, and enhance insulin sensitivity.
実験室実験の利点と制限
One advantage of 5-(hydroxymethyl)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-furamide for lab experiments is its specificity for DPP-4, which allows for the selective inhibition of this enzyme without affecting other peptidases. Another advantage is its favorable safety profile, which has been demonstrated in clinical trials. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in animal models or humans. Another limitation is the lack of long-term safety data, which is a concern for any new drug.
将来の方向性
There are several future directions for research on 5-(hydroxymethyl)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-furamide. One area of interest is the potential use of the drug in combination with other antidiabetic agents, such as metformin or insulin. Another area of interest is the investigation of the long-term safety and efficacy of this compound in humans. Additionally, the role of this compound in the treatment of other metabolic disorders, such as obesity or nonalcoholic fatty liver disease, could be explored. Finally, the development of more potent and selective DPP-4 inhibitors based on the structure of this compound could lead to the discovery of new drugs for the treatment of T2DM and other metabolic disorders.
合成法
The synthesis of 5-(hydroxymethyl)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-furamide involves a series of chemical reactions, starting from commercially available starting materials. The key step in the synthesis is the formation of the furamide moiety, which is achieved through a condensation reaction between 2-furoic acid and 2-aminomethylpyridine. The resulting intermediate is then subjected to a series of transformations, including protection and deprotection steps, to yield the final product.
科学的研究の応用
5-(hydroxymethyl)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-furamide has been extensively studied in preclinical and clinical settings for its potential as a treatment for T2DM. In a randomized, double-blind, placebo-controlled phase 2a trial, this compound was shown to significantly reduce HbA1c levels in patients with T2DM, with a favorable safety profile. The drug has also been shown to improve beta-cell function and insulin sensitivity in animal models of T2DM.
特性
IUPAC Name |
5-(hydroxymethyl)-N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-24-15-6-2-3-7-16(15)26-19-13(5-4-10-20-19)11-21-18(23)17-9-8-14(12-22)25-17/h2-10,22H,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIGYAUMLSRGNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(C=CC=N2)CNC(=O)C3=CC=C(O3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5348039.png)
![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5348058.png)
![2-anilino-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B5348063.png)
![2-(2-chloro-4-{[(4-fluorobenzyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride](/img/structure/B5348070.png)
![3-{[4-(2-pyridinylmethyl)-1,4-diazepan-1-yl]carbonyl}-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5348078.png)
![3-biphenyl-4-yl-5-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5348085.png)

![2-[(2-aminophenyl)thio]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5348097.png)
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-3-(2-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B5348113.png)
![7-(1,3-benzothiazol-2-yl)-4-{[ethyl(methyl)amino]acetyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5348128.png)
![3-(2-{4-[(4-methylphenyl)thio]-1-piperidinyl}-2-oxoethyl)morpholine hydrochloride](/img/structure/B5348130.png)
![2-(trifluoromethyl)-4-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]morpholine](/img/structure/B5348136.png)

![6-[2-(2-chlorophenyl)vinyl]-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5348145.png)